Cas no 1018899-99-4 (Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid)

Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid
- (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
- (R)-Fmoc-beta2-homoleucine
- (R)-FMoc-2-aMinoMethyl-4-Methyl-pentanoic acid
- (9H-Fluoren-9-yl)MethOxy]Carbonyl (R)-2-(Aminomethyl)-4-methylpentanoic acid
- (R)-Fmoc-β2-homoleucine
- (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
- J-000509
- CS-0089163
- 1018899-99-4
- Pentanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (2R)-
- AS-32294
- (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoicacid
- AKOS016843960
- DS-018872
- MFCD07372889
- DTXSID20719304
- (2R)-2-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)-4-METHYLPENTANOIC ACID
-
- MDL: MFCD07372889
- Inchi: InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1
- InChI Key: ONRQUNUKPSDFFF-OAHLLOKOSA-N
- SMILES: CC(C[C@@H](C(O)=O)CNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C
Computed Properties
- Exact Mass: 367.17800
- Monoisotopic Mass: 367.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 4.3
Experimental Properties
- Boiling Point: 572.1±33.0°C at 760 mmHg
- PSA: 79.12000
- LogP: 4.47640
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD244634)
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM220157-100mg |
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
1018899-99-4 | 95+% | 100mg |
$111 | 2023-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R14390-1g |
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
1018899-99-4 | 1g |
¥4326.0 | 2021-09-08 | ||
Chemenu | CM220157-250mg |
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
1018899-99-4 | 95+% | 250mg |
$277 | 2023-02-19 | |
TRC | F254875-25mg |
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid |
1018899-99-4 | 25mg |
$ 160.00 | 2022-06-05 | ||
TRC | F254875-100mg |
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid |
1018899-99-4 | 100mg |
$ 430.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474733-100 mg |
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, |
1018899-99-4 | 100MG |
¥2,046.00 | 2023-07-10 | ||
eNovation Chemicals LLC | D916188-0.25g |
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid |
1018899-99-4 | 95% | 0.25g |
$400 | 2023-09-03 | |
eNovation Chemicals LLC | D916188-1g |
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid |
1018899-99-4 | 95% | 1g |
$630 | 2023-09-03 | |
Chemenu | CM220157-50mg |
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
1018899-99-4 | 95+% | 50mg |
$92 | 2023-02-19 | |
Aaron | AR0006J6-5g |
Pentanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (2R)- |
1018899-99-4 | 98% | 5g |
$929.00 | 2025-02-24 |
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Related Literature
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid
Professional Introduction to Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic Acid (CAS No. 1018899-99-4)
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1018899-99-4, is a derivative of pentanoic acid, featuring an N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group and an enantiomerically pure (R)-configuration at the chiral center. The presence of an aminomethyl side chain further enhances its utility in synthetic applications, particularly in the development of peptide-based therapeutics.
The significance of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid lies in its role as a building block for constructing complex biomolecules. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal upon treatment with mild acid. This characteristic makes it an indispensable tool for chemists and biochemists working on the synthesis of peptides, proteins, and other biologically active molecules. The (R)-configuration of the chiral center ensures enantioselective synthesis, which is crucial for achieving the desired biological activity of the final product.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from peptides and proteins. The demand for enantiomerically pure compounds has increased exponentially, as the biological activity of many drugs is highly dependent on their stereochemical configuration. Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid addresses this need by providing a reliable and efficient means of incorporating chiral amino acid residues into synthetic pathways. Its application in the synthesis of enantiopure peptides has been particularly valuable in the development of protease inhibitors, which are widely used to treat various diseases, including HIV/AIDS and cancer.
Moreover, the aminomethyl side chain in Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid offers additional functionalization possibilities, enabling the attachment of various biomolecules through amide or urea linkages. This versatility makes it a valuable intermediate in drug discovery and molecular biology research. For instance, it has been utilized in the construction of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics have shown promise in targeting specific biological pathways while minimizing off-target effects.
The compound's relevance extends beyond pharmaceutical applications. It has also found utility in materials science and biotechnology, where it serves as a precursor for synthesizing functionalized polymers and hydrogels. These materials are employed in drug delivery systems, tissue engineering scaffolds, and biosensors due to their tunable properties and biocompatibility. The ability to incorporate specific amino acid residues into these materials through Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid allows for precise control over their behavior, enhancing their performance in various applications.
Recent advancements in synthetic methodologies have further highlighted the importance of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Techniques such as flow chemistry and continuous manufacturing have enabled more efficient and scalable synthesis of this compound, reducing production costs and improving accessibility for researchers worldwide. Additionally, innovations in automated peptide synthesis have streamlined the integration of this building block into larger synthetic strategies, accelerating the development of novel therapeutics.
The impact of these advancements is evident in several cutting-edge research projects. For example, researchers have leveraged Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid to develop novel antiviral agents that target viral proteases with high specificity. These agents have shown efficacy against resistant strains of viruses, offering new treatment options for patients infected with pathogens that have evolved resistance to existing drugs. Similarly, they have been instrumental in creating targeted cancer therapies that selectively inhibit aberrant signaling pathways in tumor cells.
The future prospects for Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid are promising, with ongoing research exploring its potential applications in gene editing and regenerative medicine. Its role as a key intermediate in peptide synthesis positions it as a critical component in the development of next-generation biotechnologies that aim to address some of humanity's most pressing health challenges.
In conclusion, Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS No. 1018899-99-4) is a versatile and indispensable compound that plays a pivotal role in modern pharmaceutical chemistry and biotechnology. Its unique structural features make it an invaluable tool for constructing enantiopure peptides and peptidomimetics, which are essential for developing innovative therapeutic agents. As research continues to evolve, the applications of this compound will undoubtedly expand, further solidifying its importance in advancing scientific knowledge and improving human health.
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